n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide

Description

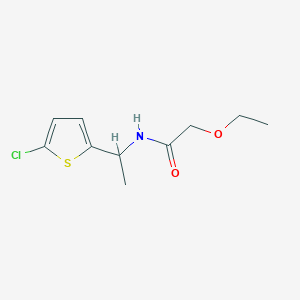

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide is a synthetic organic compound characterized by a 5-chlorothiophene ring linked to an ethyl chain and an ethoxyacetamide group.

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

N-[1-(5-chlorothiophen-2-yl)ethyl]-2-ethoxyacetamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-14-6-10(13)12-7(2)8-4-5-9(11)15-8/h4-5,7H,3,6H2,1-2H3,(H,12,13) |

InChI Key |

FAYFSQRHGOJFDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC(C)C1=CC=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, acetic acid (CH3COOH)

Reduction: LiAlH4, NaBH4, ethanol (EtOH)

Substitution: Amines, thiols, dimethylformamide (DMF), heat

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Amino-substituted thiophenes, thio-substituted thiophenes

Scientific Research Applications

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33)

- Structure : Combines a chlorobenzoyl-indole core with a 5-chlorothiophene sulfonamide group.

- Synthesis : Prepared via coupling of 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid and 5-chlorothiophene-2-sulfonamide under room-temperature conditions, yielding 39% after HPLC purification .

- Activity : Demonstrated potent COX-2 inhibition (IC₅₀ = 0.12 μM), surpassing indomethacin (IC₅₀ = 1.4 μM). The sulfonamide group enhances target binding and solubility compared to the ethoxyacetamide group in the primary compound .

2-CHLORO-N-(2-(5-METHOXY-1H-INDOL-3-YL)ETHYL)ACETAMIDE

- Structure : Features a chloroacetamide group attached to an indole-ethyl scaffold.

- Physicochemical Properties : Molecular weight = 266.73; linear formula C₁₃H₁₅ClN₂O₂. The indole moiety likely improves membrane permeability relative to the 5-chlorothiophene group in the primary compound .

- Applications : Used in early-stage research for serotonin receptor modulation, highlighting the role of acetamide derivatives in neurological targets .

(2E)-1-(5-Chlorothiophen-2-yl)-3-(3,5-dichlorophenyl)prop-2-en-1-one (3h)

- Structure: A propenone derivative with dual chlorinated aromatic systems.

- Physicochemical Data : Melting point = 129–131°C; LCMS m/z = 318 (M⁺+1). The α,β-unsaturated ketone confers electrophilic reactivity, unlike the acetamide group in the primary compound .

- Crystallography: CCDC No. 946445; structure solved using SHELX software, a common tool for small-molecule refinement .

1-(4-Bromophenyl)-2-(2-(5-chlorothiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one (Compound 29)

- Structure : Contains a fused benzoimidazotriazol ring system and 5-chlorothiophene.

- Synthesis : Employed CuCl catalysis in DMF at 160°C, a high-energy method contrasting with milder conditions used for the primary compound’s analogs .

Comparative Data Table

Key Insights

- Sulfonamide vs. Ethoxyacetamide : Sulfonamide-containing analogs (e.g., Compound 33) exhibit superior solubility and target affinity compared to ethoxyacetamide derivatives, attributed to hydrogen-bonding capabilities .

- Heterocyclic Complexity : Compounds with fused heterocycles (e.g., Compound 29) require aggressive synthesis conditions (e.g., CuCl catalysis at 160°C), whereas simpler acetamides are synthesized under milder protocols .

- Biological Relevance : The 5-chlorothiophene moiety is a common pharmacophore in anti-inflammatory and kinase-targeting agents, suggesting broad utility for the primary compound pending empirical validation .

Biological Activity

n-(1-(5-Chlorothiophen-2-yl)ethyl)-2-ethoxyacetamide is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of cyclin-dependent kinases (CDKs). This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H14ClN1O2S1

- Molecular Weight : 273.76 g/mol

The presence of a chlorothiophene moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound acts primarily as a modulator of CDK activity. CDKs are crucial in regulating the cell cycle and transcription processes. Specifically, CDK9, which is involved in the phosphorylation of the C-terminal domain of RNA polymerase II, plays a pivotal role in transcription elongation and may be influenced by this compound .

Key Biological Mechanisms:

- Modulation of CDK Activity : The compound has been shown to inhibit CDK9, which can lead to altered transcriptional regulation.

- Impact on Cell Differentiation : CDK9 is implicated in the differentiation of various cell types, suggesting that this compound could affect cellular differentiation pathways .

- Potential Antiviral Activity : Given that CDK9 interacts with HIV replication mechanisms, there is potential for this compound to exhibit antiviral properties .

Biological Activities and Therapeutic Implications

The biological activities of this compound extend to various therapeutic areas:

Anticancer Activity

Preliminary studies have indicated that compounds modulating CDK9 can exhibit anticancer properties by disrupting cancer cell proliferation and survival pathways. For instance, inhibition of CDK9 has been linked to reduced viability in cancer cell lines .

Case Studies

Several studies have explored related compounds and their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.